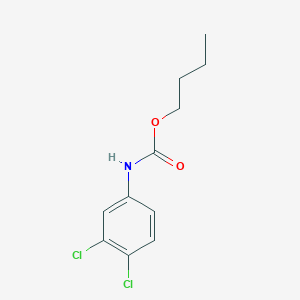
1-(1-Bromo-3-methylbutyl)-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Bromo-3-methylbutyl)-4-ethylbenzene is a chemical compound with potential applications in various fields, including organic synthesis and material science. Its unique structure invites a detailed analysis of its synthesis, molecular configuration, reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated benzene derivatives, similar to this compound, involves multiple steps, including bromination, nitration, and specific substituent additions. For example, a study on the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration demonstrates the complexity and efficiency of synthesizing brominated aromatic compounds, achieving a yield of 94.8% and a product purity higher than 99.0% (Xuan et al., 2010).
Molecular Structure Analysis
Molecular structure analyses often utilize X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms within a compound. For instance, the structural determination of closely related brominated benzene compounds reveals complex molecular geometries and intermolecular interactions, such as C—H⋯π and π–π interactions, highlighting the influence of bromination on molecular conformation (Zukerman-Schpector et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving brominated benzene derivatives can include electrophilic substitution, coupling reactions, and nucleophilic substitutions, reflecting their reactivity and potential for further functionalization. For example, the Sonogashira coupling reaction is a pivotal method for forming carbon-carbon bonds, essential for synthesizing complex organic molecules, including derivatives of ethylbenzene (Hou, 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their application in material science and organic synthesis. Studies on similar compounds, like the low-melting compounds of diethyl- and ethylbenzene, provide insights into how structural modifications can influence these properties (Yufit, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further reactions, are fundamental for understanding the applications and limitations of brominated benzene derivatives. The synthesis and characterization of bromomethyl-substituted benzenes, for example, shed light on their potential as intermediates in organic synthesis and the types of reactions they can undergo (Wang et al., 1993).
Scientific Research Applications
Brominated Flame Retardants
- Occurrence and Risks of Novel Brominated Flame Retardants (NBFRs): A critical review focusing on the occurrence of 63 NBFRs in various environments, including indoor air, dust, consumer goods, and food. The review highlights the need for further research on the environmental fate and toxicity of these compounds. It points out large knowledge gaps for many NBFRs, underscoring the importance of optimized analytical methods and further research on their potential leaching and environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis of Complex Molecules
- Practical Synthesis of 2-Fluoro-4-bromobiphenyl: A study describing a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory material. The study highlights challenges and solutions in the synthesis process, pointing out the relevance of brominated intermediates in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental and Health Assessments
- Polybrominated Dibenzo-p-dioxins and Dibenzofurans: Research on the environmental and health impacts of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are contaminants in brominated flame retardants. These compounds are of concern due to their potential for toxicity and environmental persistence. The study underscores the importance of understanding the environmental fate and health effects of brominated organic compounds (Mennear & Lee, 1994).
properties
IUPAC Name |
1-(1-bromo-3-methylbutyl)-4-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWGREOLPXJIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

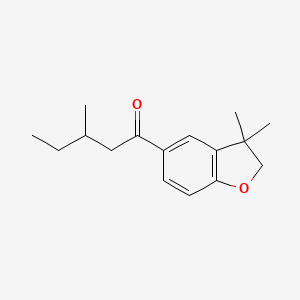
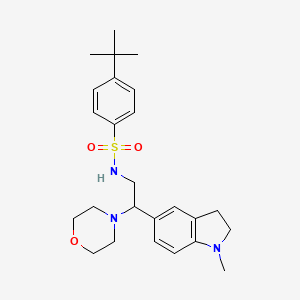
![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)
![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)
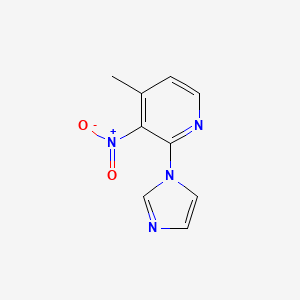
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)
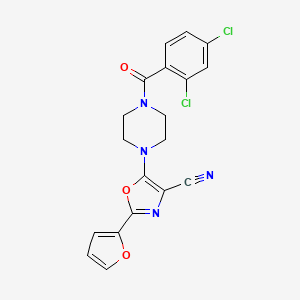
![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)
